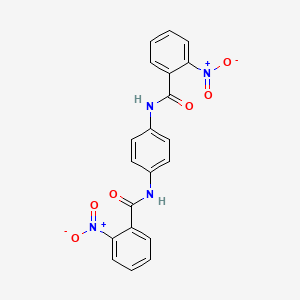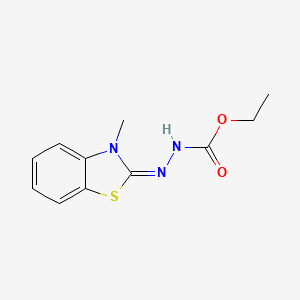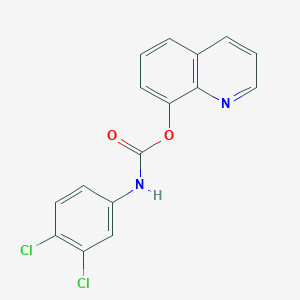
8-Quinolyl N-(3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chinolyl N-(3,4-Dichlorphenyl)carbamate ist eine chemische Verbindung mit der Summenformel C16H10Cl2N2O2 und einem Molekulargewicht von 333,176. Es ist ein Derivat von Chinolin und Carbamat, das eine Chinolylgruppe trägt, die an eine Carbamatgruppe gebunden ist, welche wiederum mit einer 3,4-Dichlorphenylgruppe verknüpft ist . Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 8-Chinolyl N-(3,4-Dichlorphenyl)carbamate beinhaltet typischerweise die Reaktion von 8-Hydroxychinolin mit 3,4-Dichlorphenylisocyanat. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Dichlormethan oder Tetrahydrofuran, unter kontrollierten Temperaturbedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen . Der Reaktionsmechanismus beinhaltet den nukleophilen Angriff der Hydroxylgruppe auf das Isocyanat, was zur Bildung der Carbamatbindung führt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 8-Chinolyl N-(3,4-Dichlorphenyl)carbamate nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseverfahrens beinhalten. Dies würde die Optimierung von Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittelwahl und Reaktionszeit, umfassen, um Ausbeute und Reinheit zu maximieren. Zusätzlich würden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt in reiner Form zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isocyanate, leading to the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Chinolyl N-(3,4-Dichlorphenyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminderivaten führen.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Chinolyl- oder Phenylringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base wie Natriumhydroxid.
Wichtige gebildete Produkte
Oxidation: Chinolin-N-Oxid-Derivate.
Reduktion: Aminderivate der ursprünglichen Verbindung.
Substitution: Verschiedene substituierte Chinolin- oder Phenylderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
8-Chinolyl N-(3,4-Dichlorphenyl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie eingesetzt.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: In der Synthese anderer komplexer organischer Verbindungen und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 8-Chinolyl N-(3,4-Dichlorphenyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chinolylgruppe kann sich in die DNA interkalieren und so möglicherweise die DNA-Replikation und -Transkriptionsprozesse stören. Darüber hinaus kann die Carbamatgruppe bestimmte Enzyme durch Carbamilierung von aktiven Zentrumresten hemmen, was zur Inhibition der Enzymaktivität führt . Diese Interaktionen tragen zu den biologischen Wirkungen der Verbindung bei, einschließlich ihrer antimikrobiellen und anticancer Eigenschaften.
Wirkmechanismus
The mechanism of action of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinolyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamate moiety can inhibit certain enzymes by carbamylation of active site residues, leading to the inhibition of enzyme activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-Chinolyl N-(2,4-Dichlorphenyl)carbamate
- 8-Chinolyl N-(2,3-Dichlorphenyl)carbamate
- 8-Chinolyl N-(2,6-Dichlorphenyl)carbamate
- 8-Chinolyl N-(2,5-Dichlorphenyl)carbamate
- 8-Chinolyl N-(4-Chlorphenyl)carbamate
- 8-Chinolyl N-(3-Chlorphenyl)carbamate
- 8-Chinolyl N-(2-Chlorphenyl)carbamate
- 8-Chinolyl N-(2,4,5-Trichlorphenyl)carbamate
Einzigartigkeit
8-Chinolyl N-(3,4-Dichlorphenyl)carbamate ist einzigartig aufgrund der spezifischen Positionierung der Dichlor-Gruppen am Phenylring, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl der Chinolyl- als auch der Carbamatgruppe trägt ebenfalls zu seinen besonderen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen bei .
Eigenschaften
CAS-Nummer |
14628-07-0 |
|---|---|
Molekularformel |
C16H10Cl2N2O2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
quinolin-8-yl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-7-6-11(9-13(12)18)20-16(21)22-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
InChI-Schlüssel |
OPQKNBYTDQCNCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



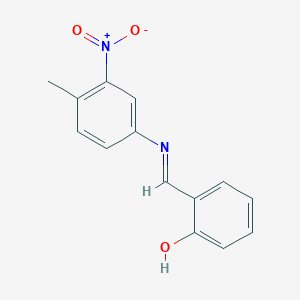
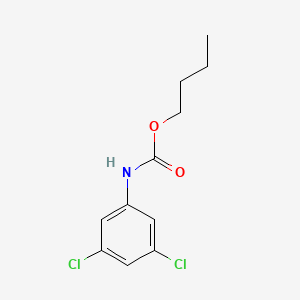
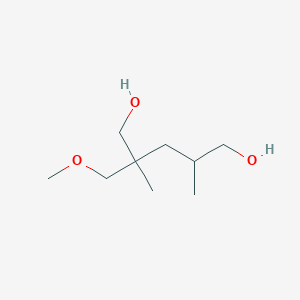

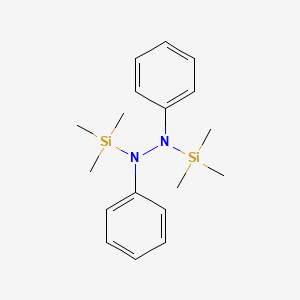
![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)


